molecular formula C22H19N3O6 B2942579 1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-2,4-dioxopyrimidine-5-carboxylic acid CAS No. 2137645-96-4

1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-2,4-dioxopyrimidine-5-carboxylic acid

Cat. No.: B2942579
CAS No.: 2137645-96-4
M. Wt: 421.409
InChI Key: PSARWYWBOBSKSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves methodologies developed by researchers. For instance, an unnatural amino acid was derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI code. For the similar compound “2-Ethyl-2-{[(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid}”, the SMILES string is O=C(NC(CC)(CC)C(O)=O)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can include its form, storage temperature, and purity. For the similar compound “2-Ethyl-2-{[(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid}”, it is a solid with a storage temperature of room temperature .

Scientific Research Applications

  • Protective Applications in Synthesis : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a key component of this compound, is used to protect hydroxy-groups during synthesis. It can be conveniently removed without affecting other base-labile protecting groups, making it useful in complex synthesis processes (Gioeli & Chattopadhyaya, 1982).

  • Role in Antibacterial Agents : This compound is involved in the synthesis of various antibacterial agents. For instance, its derivatives have shown promising results in in vitro and in vivo antibacterial screenings, particularly for the treatment of bacterial infections (Egawa et al., 1984).

  • Application in Total Chemical Synthesis : It has been used in the total chemical synthesis of complex proteins like human erythropoietin, demonstrating its versatility in synthesizing large and complex molecules (Robertson & Ramage, 1999).

  • Synthesis of N-Substituted Hydroxamic Acids : This compound is crucial in the synthesis of N-substituted hydroxamic acids, which have applications in medicinal chemistry, particularly in the design of enzyme inhibitors (Mellor & Chan, 1997).

  • Synthesis of Oligomers Derived from Neuraminic Acid Analogues : It has been used in the synthesis of sugar amino acids derived from neuraminic acids, which are key in developing new oligomers for potential biomedical applications (Gregar & Gervay-Hague, 2004).

Safety and Hazards

Safety information for the similar compound “2-Ethyl-2-{[(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid}” indicates that it is classified as a combustible solid . The flash point is not applicable .

Properties

IUPAC Name

1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-2,4-dioxopyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O6/c26-19-17(20(27)28)11-25(21(29)24-19)10-9-23-22(30)31-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,11,18H,9-10,12H2,(H,23,30)(H,27,28)(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSARWYWBOBSKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN4C=C(C(=O)NC4=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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